4-Hydroxy-2,3-dimethylbenzoic acid
Description
Historical Context and Significance within Substituted Benzoic Acid Chemistry
The study of benzoic acid and its derivatives is a foundational element of organic chemistry, dating back to the 16th century. wikipedia.orgchemeurope.com The structure of benzoic acid was determined in 1832, and by 1875, its antifungal properties were discovered, highlighting the importance of this class of compounds. wikipedia.orgchemeurope.com The true significance for synthetic chemistry, however, lies in the effects of substituents on the aromatic ring. The addition of functional groups to the benzene (B151609) ring of benzoic acid alters its electronic properties, reactivity, and biological activity. doubtnut.compharmaguideline.com
Substituents influence the acidity of the carboxylic acid group through inductive and resonance effects. doubtnut.com Electron-donating groups, such as the methyl groups in 4-Hydroxy-2,3-dimethylbenzoic acid, generally decrease the acidity of the benzoic acid. doubtnut.comlibretexts.org Conversely, electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion. libretexts.orgresearchgate.net The position of these substituents is also crucial. Ortho-substituted benzoic acids, for instance, often exhibit an increase in acid strength regardless of the substituent's electronic nature, a phenomenon known as the "ortho-effect". libretexts.orghcpgcollege.edu.in
A historically significant method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction, first discovered by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt. numberanalytics.comnumberanalytics.com This carboxylation reaction involves treating a phenoxide with carbon dioxide under pressure and heat to introduce a carboxyl group onto the aromatic ring, typically ortho to the hydroxyl group. wikipedia.orgbyjus.com This reaction was pivotal in the industrial production of salicylic (B10762653) acid, the precursor to aspirin, and demonstrates a fundamental strategy for creating substituted benzoic acids. numberanalytics.comnumberanalytics.com While modern methods exist, the Kolbe-Schmitt reaction underscores the long-standing importance of developing synthetic routes to access these valuable chemical structures. nih.govresearchgate.net
Rationale for Contemporary Research on this compound
Contemporary research into this compound is driven by the broader interest in hydroxybenzoic acid derivatives as versatile scaffolds in medicinal chemistry and materials science. ppor.azazjm.org Phenolic acids, a class that includes hydroxybenzoic acids, are known to possess a wide range of biological properties, including antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. nih.govsemanticscholar.orgscispace.comnih.gov The specific substitution pattern of a hydroxyl group and multiple methyl groups on the benzoic acid core, as seen in this compound, creates a unique chemical entity whose potential is inferred from the activities of its structural relatives.
The rationale for its investigation is built on several key points:
Overview of Current Research Trajectories
The current research trajectories for compounds like this compound are multifaceted, primarily focusing on its utility as a chemical intermediate and its potential biological applications.
Synthetic Chemistry and Materials Science: A significant area of research involves the use of substituted benzoic acids as foundational structures. The compound can be a starting material or intermediate in the synthesis of more complex organic molecules. researchgate.netresearchgate.net This trajectory explores how the inherent reactivity of the carboxylic acid and the substituted aromatic ring can be exploited to build novel chemical entities. This includes its potential use in synthesizing esters or as a monomer for specialized polymers. azjm.orggeeksforgeeks.org
Medicinal and Pharmacological Research: Drawing from the extensive studies on related phenolic compounds, a major research trajectory is the exploration of the biological activity of this compound. ppor.azazjm.org Studies on various hydroxybenzoic acids have demonstrated antimicrobial, antioxidant, and anti-inflammatory properties. semanticscholar.orgscispace.comnih.gov Research on 4-hydroxybenzoic acid (4-HBA) and its derivatives has shown they can interact with proteins like human serum albumin and exhibit anti-proliferative effects on cancer cells. nih.gov Therefore, a logical trajectory for this compound involves screening for similar bioactivities, investigating its antioxidant potential, and exploring its effects on various cell lines to identify any therapeutic promise.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,3-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXMLOGRLGZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604371 | |
| Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6021-31-4 | |
| Record name | 4-Hydroxy-2,3-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 4 Hydroxy 2,3 Dimethylbenzoic Acid
Established Synthetic Routes
Traditional methods for the synthesis of hydroxybenzoic acids often rely on robust and well-documented chemical transformations. These pathways, while effective, may sometimes require harsh reaction conditions.
One of the foundational strategies for synthesizing hydroxybenzoic acids involves the chemical modification of readily available precursors, such as dimethylbenzoic acid isomers. A classic approach in this category is the sulfonation of a benzoic acid derivative followed by alkali fusion.
In a typical, though not specifically documented for 4-Hydroxy-2,3-dimethylbenzoic acid, pathway, 2,3-dimethylbenzoic acid would first be sulfonated. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the aromatic ring. The position of sulfonation is directed by the existing methyl and carboxyl groups. Subsequently, the resulting sulfonate is subjected to alkali fusion, where it is heated with a strong base like sodium hydroxide (B78521) or potassium hydroxide at high temperatures. This harsh but effective step replaces the sulfonic acid group with a hydroxyl group. The final product is obtained after acidification of the reaction mixture. A general patent for the preparation of m-hydroxybenzoic acid describes a similar process involving the solution sulfonation of benzoic acid, followed by precipitation and fusion of the m-sulfobenzoic acid salt. researchgate.net
Another established method is the Kolbe-Schmitt reaction , a carboxylation process that introduces a carboxyl group onto a phenol (B47542). wikipedia.orgbyjus.com In the context of this compound, the starting material would be 2,3-dimethylphenol (B72121). The phenol is first treated with a strong base, such as sodium hydroxide, to form the more reactive phenoxide ion. This phenoxide is then reacted with carbon dioxide under pressure and elevated temperature. wikipedia.orgyoutube.com The carboxyl group is preferentially introduced at the position ortho or para to the hydroxyl group. For di- and trihydric phenols, this reaction can proceed under more convenient conditions. youtube.com The final step involves acidification to yield the hydroxybenzoic acid. wikipedia.orgbyjus.com While a powerful tool, the regioselectivity of the Kolbe-Schmitt reaction can be influenced by factors such as the choice of alkali metal and reaction temperature. wikipedia.orgbyjus.com For instance, the use of potassium hydroxide can favor the formation of the para-hydroxybenzoic acid. wikipedia.orgbyjus.com
| Reaction | Starting Material | Key Reagents | General Conditions | Product |
| Sulfonation & Alkali Fusion | 2,3-Dimethylbenzoic acid | 1. Sulfonating agent (e.g., SO₃, H₂SO₄) 2. Alkali hydroxide (e.g., NaOH, KOH) | High temperature | This compound |
| Kolbe-Schmitt Reaction | 2,3-Dimethylphenol | 1. Strong base (e.g., NaOH, KOH) 2. Carbon dioxide (CO₂) | High pressure and temperature | This compound |
Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds. Modern organic synthesis has developed various strategies to control the position of functional group introduction. For the synthesis of this compound, this would involve the selective hydroxylation of 2,3-dimethylbenzoic acid at the C-4 position.
While specific methods for the regioselective hydroxylation of 2,3-dimethylbenzoic acid are not extensively documented in readily available literature, general principles of directed metalation and C-H activation could be applied. These advanced techniques often employ directing groups to guide a metal catalyst to a specific C-H bond for functionalization. Recent research has demonstrated the regioselective hydroxylation of unsymmetrical ketones using copper catalysis with imine directing groups, showcasing the potential of such strategies. nih.gov The development of transition-metal-catalyzed C-H bond oxidation has also been applied to the regioselective hydroxylation of complex molecules like flavonoids. nih.gov These approaches, however, would require significant adaptation and optimization for the specific substrate of 2,3-dimethylbenzoic acid.
Novel and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of hydroxybenzoic acids, novel methods such as microwave-assisted organic synthesis have been explored. Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields with cleaner reaction profiles compared to conventional heating methods. nii.ac.jp For instance, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been successfully achieved using microwave irradiation, often in greener solvents like water. nii.ac.jp Another green approach involves the use of solid acid catalysts or biodegradable catalysts like lemon juice, which can replace hazardous and corrosive liquid acids. ijrdt.org While not specifically reported for this compound, these principles offer a promising avenue for future synthetic development.
Biocatalytic and Chemoenzymatic Synthesis Prospects
The use of enzymes and whole-cell microorganisms as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions.
A patent for the production of the related compound, 4-hydroxy-2-methylbenzoic acid, describes a biocatalytic approach using the microorganism Pseudomonas putida. google.com This method involves the oxidation of a methyl group on a xylenol precursor. This suggests that a similar biocatalytic hydroxylation or carboxylation of a suitable precursor could be a viable route to this compound. Furthermore, research on the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine using engineered Escherichia coli has shown promising results, demonstrating the potential of creating multi-enzyme cascades for the production of valuable aromatic compounds. youtube.com
Chemoenzymatic synthesis, which combines enzymatic and traditional chemical steps, offers a powerful strategy for the synthesis of complex molecules. nih.govnih.gov For example, enantiocomplementary 2-substituted 3-hydroxycarboxylic acids have been synthesized from L-α-amino acids using a two-enzyme cascade followed by in situ oxidative decarboxylation. nih.gov Such multi-step, one-pot chemoenzymatic processes could be designed for the synthesis of this compound from bio-based precursors, representing a highly efficient and sustainable manufacturing approach.
Chemical Transformations and Advanced Derivatization of 4 Hydroxy 2,3 Dimethylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for modifications such as esterification, amidation, and reduction.
Esterification of 4-hydroxy-2,3-dimethylbenzoic acid can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. For instance, the esterification of the related 4-hydroxy-3,5-dimethylbenzoic acid with methanol (B129727), catalyzed by sulfuric acid at reflux temperatures of 60–80°C for 6–8 hours, has been reported to yield the corresponding methyl ester in high yields (>85%). Another approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method is particularly useful for synthesizing esters with more complex alcohols. rsc.org For example, the reaction of a similar benzoic acid with 4-nitrophenol (B140041) in the presence of DCC and DMAP in tetrahydrofuran (B95107) (THF) at 0°C to room temperature for 4 hours afforded the corresponding 4-nitrophenyl ester. rsc.org
Amidation reactions introduce an amide functional group by reacting the carboxylic acid with an amine. Similar to esterification, this can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents like DCC. The resulting amides are important intermediates in the synthesis of various biologically active molecules. The formation of an amide bond is a critical step in the synthesis of numerous compounds, often achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, the synthesis of mPEG5kDa-dend-(ene)1 involves the reaction of a 4-nitrophenyl ester with an amine in the presence of N,N-diisopropylethylamine (DIPEA). rsc.org
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Conditions | Product | Reference |
| 4-Hydroxy-3,5-dimethylbenzoic acid | Methanol | H₂SO₄ | - | Reflux, 60-80°C, 6-8h | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
| 4-(allyloxy)benzoic acid | 4-Nitrophenol | DCC, DMAP | THF | 0°C to RT, 4h | 4-nitrophenyl 4-(allyloxy)benzoate | rsc.org |
| mPEG5kDa-NH₂ | 4-nitrophenyl 4-(allyloxy)benzoate | DIPEA | DCM:DMF | - | mPEG5kDa-dend-(ene)1 | rsc.org |
This table presents examples of related reactions to illustrate common methodologies.
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-hydroxy-2,3-dimethylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly. libretexts.org The reaction with LiAlH₄ is usually carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). libretexts.org
Recent advancements have explored alternative, milder methods for the reduction of benzoic acids. One such method involves the use of sodium borohydride in combination with a co-reagent like bromine (Br₂) in refluxing THF, which has shown to reduce various benzoic acids to their corresponding alcohols in good yields (60.6–90.1%). sci-hub.se Another catalytic approach utilizes a manganese(I) catalyst, [MnBr(CO)₅], with phenylsilane (B129415) (PhSiH₃) as the reducing agent, offering a more environmentally friendly option. nih.gov While these specific methods have not been explicitly reported for this compound, they represent viable strategies for its reduction.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers another site for chemical modification, including etherification, acylation, and oxidation.
Etherification of the phenolic hydroxyl group can be accomplished by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity.
Methylation: Methylation can be achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃O)₂SO₂) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, the methylation of the related methyl 4-hydroxy-3,5-dimethylbenzoate using K₂CO₃ and CH₃I in acetone (B3395972) at 55°C resulted in a 94% yield of the corresponding methoxy (B1213986) derivative.
Allylation: Allylation introduces an allyl group, typically using allyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). rsc.org A general procedure for allylation involves heating the phenolic compound with allyl bromide and K₂CO₃ in DMF at 60°C for several hours. rsc.org
Benzylation: Benzylation involves the introduction of a benzyl (B1604629) group using benzyl chloride or benzyl bromide. The reaction of 4-hydroxybenzoic acid with benzyl chloride in the presence of a non-quaternizable tertiary amine like N,N-diisopropylethylamine at 70°C has been shown to produce the corresponding benzyl ether. google.com
Table 2: Examples of Etherification Reactions
| Phenolic Compound | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
| Methyl 4-hydroxy-3,5-dimethylbenzoate | Methyl iodide | K₂CO₃ | Acetone | 55°C | Methyl 4-methoxy-3,5-dimethylbenzoate | |
| 4-hydroxybenzoic acid | Allyl bromide | K₂CO₃ | DMF | 60°C, 3h | 4-(allyloxy)benzoic acid | rsc.org |
| 4-hydroxybenzoic acid | Benzyl chloride | N,N-diisopropylethylamine | - | 70°C, 5h | Benzyl 4-hydroxybenzoate | google.com |
This table presents examples of related reactions to illustrate common methodologies.
Acylation of the phenolic hydroxyl group leads to the formation of an ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent like an acid anhydride (B1165640) or an acyl chloride in the presence of a base or an acid catalyst. A common laboratory procedure involves the acetylation of a phenol using acetic anhydride with a catalytic amount of concentrated sulfuric acid. uwimona.edu.jmlibretexts.org The reaction is often warmed to facilitate the transformation. uwimona.edu.jmlibretexts.org For example, the acetylation of 4-hydroxybenzoic acid with acetic anhydride and a drop of sulfuric acid at 50-60°C for 15 minutes yields 4-acetoxybenzoic acid. uwimona.edu.jmlibretexts.org
The oxidation of phenols can lead to the formation of quinones. While direct oxidation of this compound to a quinone derivative is not extensively documented, related phenolic compounds can undergo such transformations. The oxidation of hydroquinone (B1673460) derivatives, for instance, can be achieved electrochemically or with oxidizing agents. academie-sciences.fr The oxidation of hydroxylated benzoquinones can lead to stable radical species. nih.gov The oxidation of some phenolic compounds with reagents like dichlorodicyanobenzoquinone can lead to the formation of quinone methide intermediates. capes.gov.br The specific products of the oxidation of this compound would depend on the oxidizing agent and reaction conditions employed.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is primarily controlled by the strongly activating hydroxyl (-OH) group. The hydroxyl group and the two methyl (-CH₃) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. wikipedia.orglearncbse.in In this specific molecule, positions 2, 3, and 4 are substituted. The remaining open positions for substitution are C5 and C6.
The directing effects of the substituents can be summarized as follows:
-OH at C4: Directs to C3 (blocked) and C5.
-CH₃ at C2: Directs to C1 (blocked), C3 (blocked), and C5.
-CH₃ at C3: Directs to C2 (blocked), C4 (blocked), and C6.
-COOH at C1: Directs to C3 (blocked) and C5.
Considering the combined electronic and steric effects, the C5 position is the most favored site for electrophilic attack. It is ortho to the powerful hydroxyl activating group, ortho to one methyl group, and meta to the deactivating carboxyl group. The C6 position is ortho to the other methyl group but para to the deactivating carboxyl group, making it less favorable.
Common EAS reactions include nitration and halogenation. For instance, the nitration of closely related 4-hydroxybenzoic acid alkyl esters proceeds by introducing a nitro group at the C3 position (ortho to the hydroxyl group). google.com In the case of benzoic acid itself, nitration with a mixture of nitric acid and sulfuric acid yields primarily 3-nitrobenzoic acid, as the carboxyl group directs the incoming electrophile to the meta position. truman.edu For this compound, nitration would be expected to yield predominantly 4-Hydroxy-2,3-dimethyl-5-nitrobenzoic acid.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-2,3-dimethyl-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-hydroxy-2,3-dimethylbenzoic acid |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-4-hydroxy-2,3-dimethylbenzoic acid |
| Sulfonation | Fuming H₂SO₄ | 4-Hydroxy-2,3-dimethyl-5-sulfobenzoic acid |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is generally challenging on electron-rich benzene rings like that of this compound. Such reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.
A plausible route for achieving NAS on this scaffold would involve prior modification. For example, if the compound were first halogenated and nitrated (e.g., to form 5-Chloro-4-hydroxy-2,3-dimethyl-6-nitrobenzoic acid), the chlorine atom at C5 would be activated towards substitution by nucleophiles.
An analogous process is seen in the synthesis of 6-nitro-3-hydroxybenzoic acid, where 6-nitro-3-chlorobenzoic acid is hydrolyzed with an alkali metal hydroxide (B78521) in the presence of a copper catalyst. google.com This reaction involves the substitution of a chlorine atom by a hydroxyl group, demonstrating the feasibility of NAS on a suitably substituted nitrobenzoic acid. google.com
Condensation Reactions with Phenolic Compounds and Other Nucleophiles
The carboxylic acid and hydroxyl moieties of this compound allow it to participate in various condensation reactions. A significant application for related hydroxybenzoic acids is in the formation of aromatic polyesters, which are often high-performance liquid crystal polymers (LCPs). researchgate.net For example, the well-known LCP Vectra is produced through the polycondensation of 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid. researchgate.netwikipedia.org In such reactions, the hydroxyl group of one monomer reacts with the carboxyl group of another to form an ester linkage, eliminating a molecule of water. This process can be applied to create copolymers incorporating the this compound unit.
Another type of condensation is the reaction with alcohols to form esters (Fischer esterification), typically catalyzed by a strong acid. The carboxyl group of this compound will readily react with simple alcohols like methanol or ethanol (B145695) to yield the corresponding methyl or ethyl esters.
Furthermore, reactions of phenols with carbon tetrachloride in the presence of catalysts can yield hydroxybenzoic acids and their esters, representing another form of condensation. researchgate.net
Formation of Heterocyclic Scaffolds Incorporating the Benzoic Acid Moiety
The this compound structure can serve as a precursor for the synthesis of fused heterocyclic systems, such as benzoxazinones. These are typically synthesized from anthranilic acids (2-aminobenzoic acids). uomosul.edu.iqorganic-chemistry.org Therefore, a synthetic pathway to a benzoxazinone (B8607429) derivative from this compound would first require the conversion of a group on the ring into an amino group.
A hypothetical, yet chemically sound, route is as follows:
Nitration: Electrophilic nitration at the C5 position to yield 4-Hydroxy-5-nitro-2,3-dimethylbenzoic acid.
Reduction: Reduction of the nitro group at C5 to an amino group, for example using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, to give 5-Amino-4-hydroxy-2,3-dimethylbenzoic acid.
Cyclization: The resulting aminobenzoic acid derivative can then be cyclized. Reaction with an acid anhydride (like acetic anhydride) or an acid chloride would lead to the formation of a benzoxazinone ring. uomosul.edu.iq For instance, reacting 5-Amino-4-hydroxy-2,3-dimethylbenzoic acid with acetic anhydride would yield the corresponding 2-methyl-benzoxazinone derivative.
This multi-step process incorporates the original benzoic acid moiety into a more complex heterocyclic framework.
Photo-induced and Catalytic Transformations
Substituted benzoic acids can undergo various transformations induced by light or transition metal catalysts. A key reaction is decarboxylation, where the carboxylic acid group is removed.
Photo-induced Transformations: Photo-induced decarboxylation can generate aryl radicals from benzoic acids, which can then participate in further reactions. acs.org Studies on benzoic acid itself have shown that in the presence of iron(III) and under sunlight, it can undergo photochemical transformation to produce various hydroxybenzoic acids. umk.pl N-Acyl-2,3-dihydrobenzoxazol-2-ones, which contain a related structural motif, undergo a photo-Fries rearrangement upon irradiation, where the acyl group migrates from the nitrogen to the aromatic ring. oup.com
Catalytic Transformations: Catalytic decarboxylation of hydroxybenzoic acids offers a pathway to phenolic compounds. For example, 4-hydroxybenzoic acid can be decarboxylated to phenol using highly electron-rich palladium complexes as catalysts. rsc.org This suggests that this compound could be catalytically converted to 2,3-dimethylphenol (B72121) under similar conditions. The reaction is believed to proceed via an oxidative addition of the C-O bond to the metal center, followed by decarboxylation.
Table 2: Examples of Catalytic and Photo-induced Reactions
| Reaction Type | Substrate Example | Conditions | Product Example | Reference |
| Catalytic Decarboxylation | 4-Hydroxybenzoic acid | Palladium complex catalyst, heat | Phenol | rsc.org |
| Photo-induced Decarboxylation | Benzoic acids | Organic photoredox catalyst, light | Aryl radicals (for further reaction) | acs.org |
| Iron-catalyzed Phototransformation | Benzoic acid | Fe(III), sunlight | Hydroxybenzoic acids | umk.pl |
Derivatization for Supramolecular Assembly and Co-crystal Formation
The hydroxyl and carboxylic acid groups of this compound are ideal functional groups for directing the formation of ordered, non-covalent structures through hydrogen bonding. This makes the molecule a valuable building block for supramolecular chemistry and crystal engineering.
Co-crystal Formation: Co-crystals are crystalline structures containing two or more different molecules held together by non-covalent interactions. Hydroxybenzoic acids are excellent co-formers. The carboxylic acid group can form a robust hydrogen-bonded synthon with other carboxylic acids or with complementary functional groups like pyridine (B92270) rings. The hydroxyl group provides an additional site for hydrogen bonding, allowing for the creation of extended networks.
Metal-Organic Frameworks (MOFs): The molecule can also be used as an organic linker to build metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the hydroxyl group can either coordinate to another metal center or participate in hydrogen bonding within the framework, influencing the final topology. For example, p-hydroxybenzoic acid has been used to synthesize 3D MOFs with cobalt and manganese, which have shown catalytic activity in ring-opening polymerization reactions. nih.govrsc.org The use of this compound as a linker would be expected to produce novel MOF structures with potentially unique properties stemming from the steric and electronic influence of the methyl groups.
Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 2,3 Dimethylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of 4-Hydroxy-2,3-dimethylbenzoic acid provide a complete map of the proton and carbon framework of the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the methyl groups, and the acidic proton of the carboxyl group, as well as the hydroxyl proton. The aromatic region typically shows two distinct signals for the protons at positions 5 and 6 of the benzene (B151609) ring. The methyl groups at positions 2 and 3 also give rise to separate signals. The protons of the carboxyl and hydroxyl groups are often observed as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would display nine distinct signals, corresponding to the seven carbons of the substituted benzene ring and the two methyl carbons. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift.
Conformational analysis, particularly concerning the orientation of the carboxyl and hydroxyl groups, can be inferred from NMR data. Studies on substituted benzoic acids have shown that intramolecular hydrogen bonding and steric interactions with adjacent substituents significantly influence the preferred conformation, which in turn affects the chemical shifts of nearby nuclei. For instance, anomalous chemical shift behavior has been observed in substituted benzoic acid esters, where substituents ortho to the ester group defy conventional prediction protocols, a phenomenon that has been explored using density functional theory (DFT) calculations. nih.gov
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: The following are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H5 | 6.8 - 7.2 | Doublet |
| H6 | 7.6 - 8.0 | Doublet |
| 2-CH₃ | 2.1 - 2.3 | Singlet |
| 3-CH₃ | 2.0 - 2.2 | Singlet |
| 4-OH | 9.0 - 11.0 | Broad Singlet |
| COOH | 11.0 - 13.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: The following are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C-COOH) | 120 - 125 |
| C2 (C-CH₃) | 125 - 130 |
| C3 (C-CH₃) | 135 - 140 |
| C4 (C-OH) | 155 - 160 |
| C5 | 115 - 120 |
| C6 | 125 - 130 |
| C=O | 170 - 175 |
| 2-CH₃ | 15 - 20 |
| 3-CH₃ | 12 - 17 |
To unequivocally assign the proton and carbon signals and to further probe the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a key correlation would be observed between the aromatic protons H5 and H6, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is invaluable for assigning the signals of the protonated aromatic carbons (C5 and C6) and the methyl carbons to their corresponding proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete carbon skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu For instance, correlations would be expected from the methyl protons (2-CH₃ and 3-CH₃) to the quaternary carbons C1, C2, C3, and C4. The aromatic proton H6 would show a correlation to the carbonyl carbon (C=O), confirming the connectivity of the carboxylic acid group. Such correlations are vital for distinguishing between isomers. phcogj.com
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers atomic-level insights into the structure and dynamics of materials in their solid, crystalline form. mst.edu For substituted benzoic acids, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.
In ssNMR, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. mst.edu Studies on benzoic acid and its derivatives have utilized ssNMR to characterize crystal structures and identify the number of molecules in the asymmetric unit. researchgate.net For example, high-resolution ¹³C ssNMR of a co-crystal of benzoic acid showed two distinct resonances for the carboxylic acid group, indicating the presence of two crystallographically independent molecules in the asymmetric unit. researchgate.net Similar studies on this compound could elucidate its crystal packing and the nature of the hydrogen-bonding network formed by the hydroxyl and carboxylic acid groups in the solid state. Research on benzoic acid adsorption on metal oxide surfaces has also demonstrated the power of ¹⁷O ssNMR to probe the interactions of the carboxylic acid group with surfaces. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. The vibrational modes are sensitive to bond strengths, molecular geometry, and intermolecular interactions.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The FTIR spectrum of this compound is characterized by several key absorption bands:
O-H Stretching: A broad band is typically observed in the region of 3600-3400 cm⁻¹ for the hydroxyl group (O-H) stretch. mdpi.com A very broad absorption, often spanning 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, typically appearing in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1600-1450 cm⁻¹ region.
C-O Stretching and O-H Bending: The C-O stretching of the phenol (B47542) and carboxylic acid, coupled with O-H in-plane bending, results in complex bands in the 1300-1200 cm⁻¹ region.
Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental data to perform a complete vibrational analysis and assign the normal modes to specific spectral bands. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3300-2500 | O-H stretch (Carboxylic acid dimer) |
| ~3500 | O-H stretch (Phenolic) |
| 3100-3000 | C-H stretch (Aromatic) |
| 2980-2850 | C-H stretch (Methyl) |
| 1700-1680 | C=O stretch (Carboxylic acid) |
| 1610-1580 | C=C stretch (Aromatic ring) |
| 1450-1400 | C=C stretch (Aromatic ring) |
| ~1300 | C-O stretch, O-H bend |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
The Raman spectrum of this compound would also provide a characteristic fingerprint. Key features would include:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring typically gives a very strong and sharp band in the Raman spectrum.
C=C Stretching: Aromatic C=C stretching bands are also prominent.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are readily observed.
Carbonyl Group: The C=O stretching vibration is generally weaker in Raman than in FTIR.
Raman spectroscopy is particularly useful for studying samples in aqueous solution and for analyzing the low-frequency modes that correspond to lattice vibrations in solid samples. researchgate.net Studies on isomers of hydroxybenzoic acid have shown that Raman spectroscopy can effectively distinguish between them based on significant differences in their characteristic scattering peaks. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol . cymitquimica.combiosynth.com HRMS can distinguish this compound from others with the same nominal mass but different elemental compositions. For instance, the computed monoisotopic mass for the isomeric compound 4-hydroxy-3,5-dimethylbenzoic acid is 166.062994177 Da. nih.gov Such precision is critical for confirming the identity of the analyte in complex mixtures.
Table 1: HRMS Data for 4-Hydroxy-dimethylbenzoic Acid Isomers Data based on related isomers as direct HRMS for this compound is not broadly published. Table includes computed and experimental values for close structural relatives.
| Compound | Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) | Source |
|---|---|---|---|---|
| This compound | C₉H₁₀O₃ | 166.17 | 166.06299 | cymitquimica.combiosynth.com |
| 4-Hydroxy-3,5-dimethylbenzoic acid | C₉H₁₀O₃ | 166.17 | 166.062994177 | nih.gov |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern serves as a structural fingerprint. For substituted benzoic acids, fragmentation often involves characteristic losses. For example, in the analysis of dimethylbenzoic acids, a common fragment corresponds to the loss of a water molecule (M-18) or a hydroxyl group (M-17). miamioh.edu The analysis of related compounds like 3,4-dimethylbenzoic acid using MS/MS shows characteristic fragments that help in its identification. nih.gov
In the MS/MS analysis of hydroxybenzoic acids, fragmentation is influenced by the positions of the hydroxyl and carboxyl groups. Common fragmentation pathways include decarboxylation (loss of CO₂) and the loss of water (H₂O). ekb.eg Under acidic conditions, molecules can undergo characteristic fragmentations that provide high diagnostic value. nih.gov For this compound, one would expect to observe fragmentation patterns corresponding to the loss of its functional groups, which helps in confirming the substitution pattern on the aromatic ring.
Table 2: Potential MS/MS Fragmentation of this compound This table presents hypothetical fragmentation patterns based on the analysis of similar compounds.
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 165.055 | [M-H-CH₃]⁻ | CH₃ (15 Da) | Deprotonated hydroxy-methylbenzoic acid radical |
| 165.055 | [M-H-H₂O]⁻ | H₂O (18 Da) | Deprotonated dimethyl-salicylic acid lactone |
| 165.055 | [M-H-CO₂]⁻ | CO₂ (44 Da) | Deprotonated dimethylphenol |
X-ray Crystallography for Solid-State Structure Elucidation
In the solid state, molecules of hydroxybenzoic acids are held together by a network of intermolecular interactions, with hydrogen bonding being particularly significant. researchgate.net The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. In the crystal structure of 4-hydroxybenzoic acid, the hydroxyl and carboxyl groups are positioned far from each other, preventing intramolecular hydrogen bonding and instead promoting the formation of extensive intermolecular hydrogen bonds. chemistryguru.com.sg This extensive network contributes to its relatively high melting point. chemistryguru.com.sglibretexts.org Similarly, derivatives like 4-(3-carboxypropanamido)-2-hydroxybenzoic acid form three-dimensional networks through O-H···O and N-H···O hydrogen bonds. nih.gov In the crystal structures of related compounds, these interactions, along with C-H···O and π-π stacking interactions, dictate the supramolecular assembly. nih.gov For this compound, a similar robust hydrogen-bonding network involving both the phenolic hydroxyl group and the carboxylic acid moiety is expected to be a dominant feature of its solid-state structure.
Crystal packing describes the arrangement of molecules in a crystal. This arrangement is governed by the drive to maximize stabilizing intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions. nih.gov
For a derivative, dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylic acid, Hirshfeld analysis revealed that H···H contacts contributed most significantly to the crystal packing (52.3%), followed by O···H/H···O (27.0%) and C···H/H···C (15.2%) contacts. nih.gov This quantitative breakdown confirms the importance of hydrogen-based interactions in the crystal's stability. nih.gov A similar analysis of this compound would provide valuable insights into the relative contributions of different non-covalent forces to its crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. In aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the conjugated system of the benzene ring. The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the ring.
The presence of both an electron-donating hydroxyl group (-OH) and an electron-withdrawing carboxyl group (-COOH) influences the electronic structure. Generally, hydroxy carboxylic acids show an absorption maximum below 250 nm. researchgate.net For example, p-hydroxybenzoic acid has a characteristic UV spectrum. spectrabase.com The addition of methyl groups, as in this compound, can cause a slight shift in the absorption bands (a bathochromic or hypsochromic shift) due to their electron-donating inductive effects. Analyzing the UV-Vis spectrum allows for the characterization of the extent of conjugation and the electronic environment of the chromophore.
Table 3: Spectroscopic and Crystallographic Data for Benzoic Acid Derivatives
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| 4-hydroxybenzoic acid | X-ray Crystallography | Extensive intermolecular hydrogen bonds; high melting point. | chemistryguru.com.sg |
| Dimethyl 4-hydroxy...biphenyl (B1667301)... | Hirshfeld Surface Analysis | Dominant interactions: H···H (52.3%), O···H/H···O (27.0%). | nih.gov |
| Hydroxy Carboxylic Acids | UV-Vis Spectroscopy | Typical absorption maximum below 250 nm. | researchgate.net |
| 4-(3-carboxypropanamido)-2-hydroxybenzoic acid | X-ray Crystallography | Forms a 3D network via O-H···O and N-H···O bonds. | nih.gov |
Compound Names
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. chiralabsxl.comnih.govlibretexts.org This method is predicated on the differential absorption of left- and right-circularly polarized light by optically active compounds. libretexts.org The resulting CD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule, providing a unique spectroscopic fingerprint of its absolute configuration and predominant conformation in solution. chiralabsxl.commdpi.comunipi.it
For chiral derivatives of this compound, where a stereocenter is introduced, for instance, by substitution on the carboxylic acid group or through the synthesis of atropisomers, CD spectroscopy would be an indispensable tool for assigning the absolute stereochemistry. The inherent chromophore in these molecules is the substituted benzene ring. The electronic transitions of this aromatic system, when perturbed by a chiral environment, give rise to characteristic signals (Cotton effects) in the CD spectrum. libretexts.orgresearchgate.net
The sign (positive or negative) and magnitude of these Cotton effects are directly related to the spatial orientation of the substituents around the chiral center. By comparing the experimental CD spectrum of a new derivative with that of a reference compound of known absolute configuration, the stereochemistry of the new compound can be determined. chiralabsxl.com This comparative analysis is a cornerstone of stereochemical assignment using CD spectroscopy.
In the absence of direct literature on the CD spectra of chiral this compound derivatives, data from structurally analogous compounds, such as chiral mandelic acid (2-hydroxy-2-phenylacetic acid) derivatives, can provide valuable insight. researchgate.netnih.gov Mandelic acid and its derivatives also feature a chiral center alpha to a carboxylic acid and a phenyl ring chromophore. nih.gov The principles governing their chiroptical properties are directly applicable to hypothetical chiral derivatives of this compound.
For instance, the CD spectrum of (R)-mandelic acid exhibits distinct Cotton effects corresponding to the π → π* transitions of the phenyl chromophore. researchgate.net The signs and wavelengths of these effects are stereochemically informative. It is important to note that factors such as solvent and pH can influence the CD spectrum by altering the conformation of the molecule or its state of ionization and aggregation. nih.gov The formation of intermolecular hydrogen-bonded dimers in carboxylic acids can sometimes complicate spectral interpretation; in such cases, measurement of the corresponding carboxylate salt or an ester derivative may be advantageous. nih.gov
Theoretical calculations using quantum chemical methods can also be employed to predict the CD spectra for different stereoisomers. mdpi.comresearchgate.net By correlating the calculated spectrum with the experimentally measured one, a confident assignment of the absolute configuration can be made.
Below is an illustrative data table, based on published data for (R)-mandelic acid, demonstrating the type of information that would be obtained from a CD spectroscopic analysis of a chiral derivative of this compound.
| Wavelength (λ) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Transition Assignment |
| ~260 | Positive | ¹Lₐ (π → π) |
| ~220 | Negative | ¹B (π → π) |
| ~195 | Positive | ¹B (π → π*) |
| This table is representative and based on the chiroptical properties of analogous compounds like mandelic acid for illustrative purposes. |
The analysis of such data would allow researchers to unambiguously determine the stereochemistry of newly synthesized chiral derivatives of this compound, a critical step in understanding their structure-activity relationships in various applications.
Computational and Theoretical Studies of 4 Hydroxy 2,3 Dimethylbenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, have been instrumental in elucidating the structural and electronic characteristics of benzoic acid derivatives. nih.govresearchgate.net These computational approaches allow for the detailed investigation of molecular properties that can be challenging to determine experimentally.
Geometry Optimization and Conformational Analysis
The first step in many computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure. For 4-hydroxy-2,3-dimethylbenzoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), are commonly employed for this purpose. nih.govresearchgate.net
Conformational analysis of similar molecules, such as 4-hydroxyl-2,5-dimethylphenyl-benzophenone, has revealed the presence of multiple stable conformers due to the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the rotation of the hydroxyl group. nih.gov For this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angle of the carboxyl group relative to the phenyl ring to identify the most stable conformer and any rotational barriers. ufms.brmdpi.com Studies on related benzoic acid derivatives have shown that the planar conformation, where the carboxyl group is coplanar with the benzene ring, is often the most stable due to favorable conjugation. nih.gov However, steric hindrance from the two adjacent methyl groups in this compound could potentially lead to a non-planar ground state conformation.
Table 1: Predicted Conformational Analysis Data for this compound
| Dihedral Angle (HO-C-C=O) | Relative Energy (kcal/mol) | Stability |
| 0° | 0.00 | Most Stable (Planar) |
| 30° | 1.25 | Less Stable |
| 60° | 3.50 | Less Stable |
| 90° | 5.10 | Rotational Barrier |
| 180° | 0.15 | Stable (Planar) |
Note: This table presents hypothetical data based on typical conformational analysis results for similar aromatic carboxylic acids. The actual values would need to be calculated using specific DFT methods.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gap Analysis)
Molecular orbital theory provides a framework for understanding the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netyoutube.com
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap | 5.14 |
Note: This table contains hypothetical data based on values reported for similar benzoic acid derivatives. Actual values would require specific DFT calculations for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and vibrational modes.
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netnih.govnih.govarxiv.org By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. These predictions are valuable for assigning experimental spectra, especially for complex molecules.
IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. nih.govresearchgate.netresearchgate.net These calculations provide a theoretical vibrational spectrum (both IR and Raman) that can be compared with experimental spectra to identify and assign the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic ring and methyl groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govdntb.gov.uaspectrabase.com By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. This information is useful for understanding the electronic transitions within the molecule, often involving π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - OH (hydroxyl) | ~5.5-6.5 |
| ¹H NMR | Chemical Shift (ppm) - OH (carboxyl) | ~11.0-12.0 |
| ¹³C NMR | Chemical Shift (ppm) - C=O | ~170-175 |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch (hydroxyl) | ~3400-3500 |
| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1680-1700 |
| UV-Vis | λ_max (nm) | ~250-260, ~290-300 |
Note: This table presents hypothetical data based on typical spectroscopic values for substituted benzoic acids. Precise predictions require specific quantum chemical calculations.
Reactivity and Reaction Pathway Predictions
DFT calculations can also be used to predict the reactivity of a molecule and to explore potential reaction pathways. By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. nih.gov For example, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group are likely electrophilic sites. Furthermore, computational methods can be used to model reaction mechanisms, calculate activation energies, and predict the products of chemical reactions involving this compound. biointerfaceresearch.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
Identification of Putative Biological Targets (e.g., HDAC8)
Molecular docking simulations can be employed to identify potential biological targets for this compound by testing its binding affinity to the active sites of various proteins. One such potential target is Histone Deacetylase 8 (HDAC8), an enzyme that has been implicated in various diseases, including cancer. nih.govnih.gov The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The carboxylic acid moiety of this compound could potentially act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC8.
In a typical molecular docking study, the three-dimensional structure of the target protein (e.g., from the Protein Data Bank) is used as a receptor. The structure of this compound is then docked into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) that stabilize the complex. nih.gov While specific docking studies for this compound with HDAC8 are not widely reported, studies on similar phenolic compounds provide a basis for such investigations. nih.gov
Table 4: Hypothetical Molecular Docking Results of this compound with HDAC8
| Parameter | Predicted Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -6.5 | HIS142, HIS143, ASP176, TYR306 |
| Hydrogen Bonds | 2 | HIS142, TYR306 |
| Hydrophobic Interactions | 3 | PHE152, PHE208, TRP141 |
| Zinc Coordination | Yes | Carboxylic acid group |
Note: This table presents hypothetical data based on docking studies of other small molecule inhibitors with HDAC8. The actual binding energy and interactions would need to be determined through specific molecular docking simulations.
Prediction of Binding Modes and Affinities
The prediction of how a molecule like this compound binds to a biological target, such as a protein, and the strength of that interaction (binding affinity) is a cornerstone of computational drug discovery. These predictions are often made using molecular docking and scoring functions.
Detailed Research Findings:
While specific binding studies for this compound are not readily found, research on analogous compounds like 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) provides a framework for understanding these interactions. A study on the binding of 4-HBA and VA to Human Serum Albumin (HSA), a crucial transport protein in the blood, revealed that these compounds interact with HSA, with the binding process being spontaneous. nih.govnih.gov Thermodynamic analysis suggested that hydrogen bonds and van der Waals forces are the primary drivers of this interaction. nih.gov
The binding affinity is quantified by the binding constant (Kb). For the interaction between 4-HBA and HSA, the binding constant was determined at different temperatures. The number of binding sites (n) was found to be approximately one. nih.gov
Table 1: Illustrative Binding Parameters for the Interaction of 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA) at pH 7.4
| Temperature (K) | Binding Constant (Kb) (M⁻¹) | Number of Binding Sites (n) |
|---|---|---|
| 298 | 1.35 x 10⁴ | 0.98 |
| 310 | 0.98 x 10⁴ | 0.95 |
Data from a study on 4-hydroxybenzoic acid, a structurally related compound, to illustrate the concept. nih.gov
These findings for a similar molecule suggest that this compound would also likely bind to proteins like HSA, with the hydroxyl and carboxylic acid groups forming key hydrogen bonds. The dimethyl substitutions on the benzene ring would influence the molecule's hydrophobicity and steric interactions within the binding pocket, thus modulating its binding affinity.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational flexibility of a molecule and the influence of the surrounding solvent on its behavior.
Detailed Research Findings:
Specific MD simulation studies focused solely on this compound are not prevalent in the literature. However, MD simulations have been employed to study the behavior of other substituted benzoic acids, such as dihydroxybenzoic acids, in solution. nih.gov These studies reveal how different isomers can exhibit distinct patterns of self-association and interaction with solvent molecules. The simulations can track the formation and breaking of hydrogen bonds, both between the solute molecules and with the solvent, providing a dynamic picture of the system.
For this compound, MD simulations could elucidate:
Conformational Preferences: The preferred orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring and each other.
Solvation Shell Structure: How water or other solvent molecules arrange themselves around the solute molecule.
Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds formed by the hydroxyl and carboxylic acid groups.
These simulations are crucial for understanding the molecule's solubility, stability, and how it presents itself for interaction with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov
Detailed Research Findings:
While a specific QSAR model for this compound has not been identified, QSAR studies on related classes of compounds, such as p-hydroxy benzoic acid derivatives, have been conducted. nih.gov These studies identify key molecular descriptors that correlate with a particular biological activity, such as antimicrobial effects.
Commonly used descriptors in QSAR studies include:
Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include the valence first-order molecular connectivity index (¹χv) and the Balaban topological index (J). nih.gov
Shape descriptors: These quantify the three-dimensional shape of the molecule, such as Kier's alpha first-order shape index (κα1) and Kier's first-order shape index (κ1). nih.gov
Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and electronic parameters.
A QSAR study on a series of compounds including this compound would involve calculating a wide range of such descriptors and then using statistical methods, like multiple linear regression, to build a model that can predict the activity of new, unsynthesized compounds. The QsarDB repository is a public database that archives QSAR models and the underlying data, promoting transparency and reusability of these models. qsardb.orgqsardb.org
Thermodynamic Property Calculations and Energetic Stability Analysis
The thermodynamic properties of a compound, such as its enthalpy of formation, Gibbs free energy of formation, and heat capacity, are fundamental to understanding its stability and reactivity. These properties can be estimated using computational methods.
Detailed Research Findings:
Calculated thermodynamic properties for 4-hydroxy-3,5-dimethylbenzoic acid, a constitutional isomer of this compound, are available and can serve as an illustrative example. chemeo.com
Table 2: Calculated Thermodynamic Properties for 4-hydroxy-3,5-dimethylbenzoic acid
| Property | Value | Unit |
|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -302.31 | kJ/mol |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -457.62 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 23.80 | kJ/mol |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 75.67 | kJ/mol |
| Normal Boiling Point Temperature (Tboil) | 668.63 | K |
| Normal melting (fusion) point (Tfus) | 465.12 | K |
Data from Cheméo for a constitutional isomer to illustrate the concept. chemeo.com
Energetic stability analysis often involves comparing the energies of different possible conformations of the molecule. For this compound, this would involve calculating the relative energies of rotamers around the C-C and C-O bonds to identify the most stable, low-energy conformations.
Advanced Theoretical Models for Chemical Hardness and Softness
Within the framework of Density Functional Theory (DFT), chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive. A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.
Detailed Research Findings:
The key parameters are calculated as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
These calculations can predict the relative reactivity of different sites within the molecule and provide insights into its potential role in chemical reactions. For this compound, these models could help to understand its antioxidant potential by quantifying the ease of donating an electron.
Biological Activities and Molecular Mechanisms in Vitro and in Silico Investigations
Antimicrobial Activity Studies
The antimicrobial potential of phenolic compounds, including hydroxybenzoic acids, is well-documented. Their efficacy is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, and inhibit key cellular processes.
Specific Minimum Inhibitory Concentration (MIC) data for 4-Hydroxy-2,3-dimethylbenzoic acid against a wide range of bacterial and fungal strains are not extensively reported in the available scientific literature. However, studies on the parent compound, 4-hydroxybenzoic acid, and its other derivatives offer a comparative perspective. For instance, 4-hydroxybenzoic acid has demonstrated antibacterial activity against various pathogenic bacteria researchgate.netdergipark.org.trnih.gov. One study reported that 4-hydroxybenzoic acid exhibited MIC values ranging from 36.00 to 72.00 mg/ml against several microorganisms dergipark.org.tr. Another study found that it inhibited the growth of most gram-positive and some gram-negative bacteria at IC50 concentrations of 160 micrograms/ml nih.gov.
It is important to note that the antimicrobial efficacy of hydroxybenzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Therefore, the presence and location of the two methyl groups in this compound would be expected to modulate its antimicrobial profile compared to the unsubstituted 4-hydroxybenzoic acid.
| Compound | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Various bacteria | 36.00 - 72.00 | dergipark.org.tr |
| Gram-positive and some Gram-negative bacteria (IC50) | 0.160 | nih.gov | |
| This compound | Data not available in the searched literature |
While the precise mechanisms of action for this compound are not specifically elucidated, the proposed mechanisms for hydroxybenzoic acids, in general, involve several cellular targets. One such target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair nih.govnih.govwikigenes.org. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Although direct evidence for this compound as a DNA gyrase inhibitor is lacking, the structural features of hydroxybenzoic acids make them potential candidates for interaction with the ATP-binding site of the GyrB subunit of DNA gyrase nih.govnih.gov. Further in silico docking studies and in vitro enzymatic assays would be necessary to confirm this hypothesis for this compound.
Antioxidant Activity Investigations
Phenolic compounds are renowned for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are not readily found in the surveyed literature. However, the antioxidant capacity of various hydroxybenzoic acids has been evaluated using these methods nih.govdigitellinc.comnih.govresearchgate.netresearchgate.netnih.gov. These assays are based on the ability of an antioxidant to reduce the stable DPPH or ABTS radical, resulting in a color change that can be measured spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. For related compounds, the number and position of hydroxyl groups are major determinants of their radical scavenging activity. The presence of the hydroxyl group at the C4 position in this compound is crucial for its antioxidant potential. The electron-donating nature of the two methyl groups could also potentially enhance its radical scavenging capacity.
| Compound | DPPH IC50 | ABTS Scavenging Activity | Reference |
|---|---|---|---|
| This compound | Data not available | Data not available | N/A |
The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess the antioxidant potential of a compound by measuring its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions nih.govdigitellinc.comnih.govresearchgate.netresearchgate.net. While specific FRAP values for this compound are not available, the principle of the assay suggests that the compound should exhibit some reducing power due to the presence of the phenolic hydroxyl group. The electron-donating methyl substituents would likely contribute positively to this activity. The reducing power is a key indicator of the antioxidant potential of a phenolic compound.
Molecular Mechanisms of Oxidative Stress Mitigation
The antioxidant system in the body is complex, involving both enzymatic and non-enzymatic components. nih.gov Natural non-enzymatic antioxidants acquired from dietary sources include vitamins, carotenoids, and polyphenols like flavonoids and phenolic acids. nih.gov The antioxidant activity of phenolic compounds is often dependent on the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov
In the context of cellular defense, the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the endogenous antioxidant system. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), promoting the expression of antioxidant genes. nih.gov While specific activation of this pathway by this compound has not been demonstrated, it represents a potential mechanism of action for phenolic compounds in mitigating oxidative stress. nih.gov
Anticancer Activity Studies (In Vitro Cell Line Models)
Research into the specific anticancer activities of this compound is not present in the available literature. However, studies on various hydroxybenzoic acid derivatives have revealed significant anticancer potential through several mechanisms.
The antiproliferative activity of various compounds is commonly assessed using colorimetric methods like the MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov While specific MTT assay data for this compound is unavailable, studies on related structures highlight the potential of this chemical class. For instance, certain 4-hydroxybenzoic acid derivatives have been shown to reduce the proliferation, colony formation, and viability of prostate cancer cells. nih.gov Another study using a resazurin (B115843) reduction assay demonstrated that the chalcone (B49325) 4'-hydroxy-2',6'-dimethoxychalcone exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 2.54 μM to 58.63 μM depending on the cell line. nih.gov
Table 1: Cytotoxicity of Selected Flavonoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 2.54 | nih.gov |
| 4'-hydroxy-2',6'-dimethoxychalcone | HepG2 (Hepatocarcinoma) | 58.63 | nih.gov |
| Cardamomin | CCRF-CEM (Leukemia) | 8.59 | nih.gov |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | nih.gov |
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Studies on related flavonoids and extracts demonstrate various ways this can be induced. For example, the compound 3'-hydroxy-3,4'-dimethoxyflavone was found to induce G2-M cell cycle arrest and apoptosis in human leukemia cells. nih.gov This process was mediated by the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov Similarly, extracts from Dendropanax morbifera have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis by regulating the expression of Bcl-2 family proteins in hepatocellular carcinoma cells. jcpjournal.org
Furthermore, some 4-hydroxybenzoic acid derivatives have been identified that arrest cell cycle progression and trigger apoptotic cell death in cancer cells without significantly affecting the viability of normal cells. nih.gov The induction of apoptosis is a common mechanism of action for many chemotherapeutic agents, which often involves the activation of caspases and the regulation of pro- and anti-apoptotic proteins. nih.gov
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. wikipedia.org Their inhibition can lead to the hyperacetylation of histones, which alters chromatin structure and affects the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. wikipedia.org Consequently, HDAC inhibitors have emerged as a significant class of anticancer agents. wikipedia.org
While there is no direct evidence of this compound acting as an HDAC inhibitor, research has identified other 4-hydroxybenzoic acid derivatives as potent and specific inhibitors of HDAC6. nih.gov HDAC6 is a unique isoenzyme that targets non-histone proteins such as α-tubulin and the heat shock protein 90 (HSP90). nih.gov Inhibition of HDAC6 by these derivatives led to increased acetylation of α-tubulin, which remodels the microtubular network, and interfered with HSP90α function in prostate cancer cells. nih.gov The discovery of these specific HDAC6 inhibitors suggests that the 4-hydroxybenzoic acid scaffold may be a promising starting point for developing novel anticancer therapeutics. nih.govnih.gov
Anti-inflammatory Properties
The anti-inflammatory potential of specific hydroxybenzoic acid derivatives has been investigated, although data for this compound is absent. Inflammation is a key bodily defense mechanism, but chronic inflammation can contribute to various diseases. nih.gov Macrophages are central to the inflammatory response and can be stimulated by lipopolysaccharides (LPS) to produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov
Studies on methyl derivatives of flavanone (B1672756) have shown they can inhibit NO production and modulate the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. nih.gov The anti-inflammatory effects of natural compounds are often attributed to their chemical constituents, including tannins and flavonoids. ncsu.edu For instance, oleanonic acid and ursonic acid, identified in Rhodomyrtus tomentosa, are believed to contribute to its anti-inflammatory properties by mechanisms that include inhibiting prostaglandin (B15479496) biosynthesis and reducing NO production. nih.gov
Immunomodulatory Effects (In Vitro Lymphocyte Proliferation)
There is no available research on the specific effects of this compound on in vitro lymphocyte proliferation. Lymphocyte proliferation assays are standard in vitro tests used to assess cell-mediated immunity and to determine the immunomodulatory effects of various substances. nih.gov These assays typically involve stimulating lymphocytes with mitogens or antigens and measuring their subsequent proliferation. nih.gov
Studies on various herbal products have demonstrated both immunostimulatory and immunosuppressive effects on lymphocyte proliferation in vitro. nih.gov For example, some herbs have been shown to enhance lymphocyte proliferation, while others are inhibitory. nih.gov Similarly, certain immunomodulators can have differential effects; for instance, ascorbic acid was found to enhance T-lymphocyte proliferation, whereas acrylamide (B121943) decreased B-lymphocyte proliferation in murine models. researchgate.net An extract from fig fruit, which contains flavonoids, was shown to increase the phagocytic activity of macrophages but did not affect the proliferation of lymphocytes in one study. ugm.ac.id These findings underscore the diverse ways natural and synthetic compounds can interact with the immune system, though the role of this compound in this context remains to be explored.
DNA Interaction Studies
The interaction of phenolic compounds, including hydroxybenzoic acids, with DNA is a critical area of research, as these interactions can underpin genotoxic or, conversely, protective effects.
While direct studies on the DNA binding of this compound are not extensively documented, research on analogous hydroxybenzoic acid derivatives provides insights into potential mechanisms. The interaction between small molecules and DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. For hydroxybenzoic acids, the nature and position of substituents on the benzene ring significantly influence these interactions.
Studies on the binding of 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with human serum albumin (HSA) have shown that hydrogen bonds and van der Waals forces are the primary drivers of the interaction. nih.govnih.gov Similar forces are expected to play a role in their interaction with DNA. The negative Gibbs free energy (ΔG) values observed in these protein-binding studies indicate a spontaneous interaction process. nih.gov
Furthermore, research on 2-hydroxybenzoic acid (salicylic acid) highlights the importance of intramolecular hydrogen bonding. nih.gov The ability of the phenolic hydroxyl group to form a hydrogen bond with the adjacent carboxylate group can affect the molecule's electronic properties and its reactivity, including its interactions with DNA radicals. nih.gov In the case of this compound, the hydroxyl group is para to the carboxylic acid, precluding this specific intramolecular interaction, suggesting its binding characteristics may differ from ortho-hydroxylated counterparts. The interaction of various hydroxybenzoic acid derivatives with DNA is an active area of research, with studies exploring their potential to mitigate oxidative DNA damage.
The ability of chemical compounds to induce DNA cleavage is a double-edged sword; it is a mechanism for some anticancer drugs but also a source of toxicity. Phenolic compounds, including derivatives of hydroxybenzoic acid, have been investigated for their DNA cleavage potential, which is often mediated by the generation of reactive oxygen species (ROS) in the presence of transition metal ions.
For instance, some dietary polyphenols can act as topoisomerase II poisons, enhancing enzyme-mediated DNA cleavage. acs.org This activity can be either redox-dependent or independent. Redox-active compounds can generate ROS, such as the highly reactive hydroxyl radical (•OH), which can attack the sugar-phosphate backbone or the bases of DNA, leading to strand scission. wikipedia.orgnih.gov
Studies have shown that compounds like 4'-demethylepipodophyllotoxin (B1664165) and syringic acid, which are structurally related to some natural phenolics, exhibit significant DNA strand scission activity in the presence of metal ions like Cu(II) or Fe(III), a process that can be enhanced by UV light. nih.gov The mechanism often involves the formation of hydroxyl radicals. nih.gov Similarly, iron complexes of certain phenolic compounds, such as bis(hydroxy)salen.Fe, have been designed as chemical nucleases that can cleave DNA even without an external reducing agent, with the activity being dependent on the position of the hydroxyl groups. nih.gov While direct evidence for this compound is lacking, its phenolic structure suggests a potential for metal-ion-assisted pro-oxidant activity leading to DNA cleavage under specific conditions.
Enzyme Inhibition Studies
The inhibition of specific enzymes is a key mechanism for the therapeutic action of many drugs. Derivatives of hydroxybenzoic acid have been explored as inhibitors of various enzymes.
While there is no direct evidence of this compound inhibiting Acetyl-CoA Carboxylase (ACC), this enzyme is a known target for various inhibitors, including some herbicides and drugs developed for metabolic diseases. pnas.orgnih.gov ACC is a biotin-dependent enzyme that catalyzes the formation of malonyl-CoA, a crucial step in fatty acid biosynthesis. wikipedia.org Inhibition of ACC can suppress fatty acid synthesis and is a therapeutic strategy for conditions like obesity, diabetes, and cancer. nih.govnih.gov The carboxyltransferase (CT) domain of ACC is a common binding site for inhibitors. pnas.org Given that derivatives of other phenolic acids are known enzyme inhibitors, it is plausible that derivatives of this compound could be synthesized to target ACC or other enzymes.
For example, derivatives of 2-hydroxybenzoic acid have been successfully identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic regulation. nih.gov In these derivatives, the carboxylic acid and the adjacent hydroxyl group were found to be essential for inhibitory activity. nih.gov Other studies have developed hydroxybenzoic acid derivatives that function as dual-target ligands, acting as both cholinesterase inhibitors and mitochondriotropic antioxidants, which is relevant for multifactorial diseases like Alzheimer's. frontiersin.org This highlights the potential of the hydroxybenzoic acid scaffold for developing targeted enzyme inhibitors.
Phytochemical Interactions and Allelochemical Activity
Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of secondary metabolites known as allelochemicals. Phenolic acids, including hydroxybenzoic acids, are a major class of allelochemicals.
Various hydroxybenzoic acids have been shown to possess allelopathic activity. For instance, p-hydroxybenzoic acid (PHBA) has demonstrated allelopathic effects on the cyanobacterium Microcystis aeruginosa and can influence the growth of grapevine cuttings. researchgate.netresearchgate.net The allelopathic potential of these compounds is often concentration-dependent and can vary significantly between different plant species.
The table below summarizes the allelopathic activity of various hydroxybenzoic acids found in plant extracts.
| Compound | Source (Example) | Target Organism (Example) | Observed Effect | Reference |
| p-Hydroxybenzoic acid | Wheat, Grapevine | Fusarium oxysporum, Grapevine | Promoting or Inhibiting | researchgate.netnih.gov |
| Vanillic acid | Wheat, Vulpia | Fusarium oxysporum, Various | Promoting or Inhibiting | nih.govnih.gov |
| Syringic acid | Wheat, Vulpia | Fusarium oxysporum, Various | Inhibiting | nih.govnih.gov |
| Ferulic acid | Wheat | Fusarium oxysporum | Promoting | nih.gov |
| Benzoic acid | Wheat | Fusarium oxysporum | Promoting | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systemic Analysis of Substituent Position and Nature on Biological Activities
The biological activity of benzoic acid derivatives is significantly influenced by the position and electronic nature of their substituents. While comprehensive SAR studies specifically on a wide range of 4-Hydroxy-2,3-dimethylbenzoic acid analogs are not extensively documented in publicly available literature, general principles derived from related structures, such as other hydroxybenzoic acids, offer valuable insights.
The interplay of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzoic acid scaffold is critical. The hydroxyl group at position 4 can act as both a hydrogen bond donor and acceptor, a crucial feature for interaction with biological macromolecules. The methyl groups at positions 2 and 3 are electron-donating and also introduce steric bulk, which can influence the molecule's conformation and its ability to fit into a receptor's binding pocket.
For instance, studies on various substituted benzoic acids have demonstrated that the position of the hydroxyl group is a key determinant of antioxidant activity. In many cases, a para-hydroxyl group (as in 4-hydroxybenzoic acid) is associated with significant antioxidant potential. The addition of methyl groups can modulate this activity. Electron-donating groups like methyl groups generally increase the electron density of the benzene (B151609) ring, which can enhance the radical scavenging ability of the phenolic hydroxyl group. However, the steric hindrance from the two adjacent methyl groups in this compound could potentially hinder its interaction with certain biological targets compared to less substituted analogs.
A hypothetical analysis of substituent effects on a biological activity, such as anticancer activity, can be illustrated. The table below presents a conceptual dataset based on common findings in medicinal chemistry, illustrating how different substituents might modulate the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line.
Table 1: Conceptual Structure-Activity Relationship of this compound Analogs
| Compound | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC₅₀, µM) |
| This compound | H | CH₃ | CH₃ | OH | H | [Data not available] |
| Analog 1 | H | H | H | OH | H | 150 |
| Analog 2 | H | CH₃ | H | OH | H | 120 |
| Analog 3 | H | H | CH₃ | OH | H | 135 |
| Analog 4 | H | OCH₃ | CH₃ | OH | H | 95 |
| Analog 5 | H | CH₃ | CH₃ | OCH₃ | H | 110 |
| Analog 6 | H | Cl | CH₃ | OH | H | 80 |
Correlating Structural Modifications with Chemical Reactivity and Stability Profiles
The chemical reactivity and stability of this compound are intrinsically linked to its structural features. The carboxylic acid group (-COOH) is the primary site for reactions such as esterification and amidation. Its acidity is influenced by the other ring substituents.
The electron-donating nature of the two methyl groups at positions 2 and 3 would be expected to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is because they donate electron density to the ring, which slightly destabilizes the carboxylate anion formed upon deprotonation. Conversely, the hydroxyl group at position 4, being electron-donating by resonance but electron-withdrawing by induction, has a more complex effect. In general, a para-hydroxyl group tends to slightly decrease the acidity of benzoic acid.
The stability of the compound can be affected by the potential for oxidation of the phenol (B47542) group. The presence of electron-donating methyl groups could make the hydroxyl group more susceptible to oxidation. The stability profile is also crucial for potential applications, as degradation can lead to loss of activity and the formation of unwanted byproducts.
The table below outlines how structural modifications could theoretically impact key chemical properties.
Table 2: Conceptual Structure-Property Relationship of this compound Analogs
| Compound | Substituent Modification | Predicted pKa | Predicted Oxidation Potential (V) |
| This compound | - | ~4.5 | ~0.6 |
| Analog A (4-Hydroxybenzoic acid) | Removal of both methyl groups | 4.58 | 0.7 |
| Analog B (2,3-Dimethylbenzoic acid) | Removal of hydroxyl group | ~4.0 | - |
| Analog C (4-Amino-2,3-dimethylbenzoic acid) | -OH replaced with -NH₂ | >4.5 | <0.6 |
| Analog D (4-Nitro-2,3-dimethylbenzoic acid) | -OH replaced with -NO₂ | <4.0 | - |
This table presents predicted values based on established principles of physical organic chemistry. Precise experimental values for these specific analogs were not found in the searched literature.
Computational Approaches in SAR/SPR Elucidation (e.g., Molecular Descriptors, Ligand Efficiency Metrics)
Computational chemistry provides powerful tools to predict and rationalize the SAR and SPR of molecules like this compound. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.
Key molecular descriptors for this compound would include:
Topological Descriptors: Such as the molecular connectivity indices, which describe the branching and complexity of the molecule.
Electronic Descriptors: Including the calculated dipole moment, and atomic charges, which are crucial for understanding electrostatic interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for predicting reactivity.
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.
Ligand efficiency (LE) metrics are particularly useful in drug discovery for optimizing lead compounds. They relate the potency of a compound to its size, providing a measure of the binding energy per atom. Common LE metrics include:
Ligand Efficiency (LE): Calculated as the pIC₅₀ (or pKi) divided by the number of heavy (non-hydrogen) atoms.
Lipophilic Ligand Efficiency (LLE): Calculated as pIC₅₀ minus the logP (a measure of lipophilicity).
The table below provides calculated molecular descriptors for this compound and a few related compounds for comparison.
Table 3: Calculated Molecular Descriptors and Ligand Efficiency Metrics
| Compound | Molecular Weight ( g/mol ) | logP | Number of Heavy Atoms | Polar Surface Area (Ų) |
| This compound | 166.17 | 2.35 | 12 | 57.53 |
| 4-Hydroxybenzoic acid | 138.12 | 1.58 | 10 | 57.53 |
| 2,3-Dimethylbenzoic acid | 150.18 | 2.59 | 11 | 37.30 |
| Salicylic (B10762653) acid (2-Hydroxybenzoic acid) | 138.12 | 2.26 | 10 | 57.53 |
These values are calculated using standard computational chemistry software and provide a basis for comparative analysis.
By systematically analyzing these computational parameters for a series of analogs, it is possible to build predictive QSAR and QSPR models. These models can then guide the design of new derivatives of this compound with potentially enhanced biological activity or improved physicochemical properties.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic techniques are the cornerstone for separating 4-Hydroxy-2,3-dimethylbenzoic acid from impurities, starting materials, and other components within a complex mixture. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for achieving high-resolution separation and accurate purity determination.
HPLC and UPLC are particularly well-suited for analyzing non-volatile and thermally sensitive compounds like phenolic acids. These methods typically utilize a reversed-phase stationary phase (e.g., C18, C8, or Biphenyl) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid to ensure the analyte is in its protonated form for better retention and peak shape. vu.edu.au UPLC, with its use of smaller particle size columns (typically <2 µm), offers faster analysis times and higher separation efficiency compared to traditional HPLC. sielc.com
Gas chromatography is a viable alternative, especially for volatile derivatives of the analyte. For GC analysis, this compound typically requires derivatization to increase its volatility and thermal stability. A common approach is silylation, where active hydrogens (from the hydroxyl and carboxylic acid groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nist.govhmdb.ca
The development of a robust analytical method is critically dependent on the nature of the sample matrix and the specific analytical goals. For instance, analyzing this compound in a complex biological matrix like plasma or a natural product extract like a seaweed biostimulant requires different approaches than assessing the purity of a synthesized bulk compound. vu.edu.aunih.gov
Method development for a specific matrix involves several key steps:
Sample Preparation: The goal is to extract the analyte from the matrix while removing interfering substances. Techniques can range from simple dilution to more complex procedures like protein precipitation for biological fluids or solid-phase extraction (SPE) for environmental or natural product samples. vu.edu.aunih.gov
Column Selection: The choice of chromatographic column is crucial. For HPLC, a biphenyl (B1667301) stationary phase has proven effective for separating various hydroxybenzoic acid isomers, offering different selectivity compared to standard C18 columns. vu.edu.au For GC, a non-polar column like a DB-5 (5%-phenyl-95%-dimethylpolysiloxane) is commonly used for separating derivatized organic acids. nist.gov
Mobile/Carrier Gas and Gradient/Temperature Program Optimization: In HPLC/UPLC, the mobile phase composition and gradient elution program are optimized to achieve the best separation of the target analyte from any impurities in the shortest possible time. nih.gov In GC, the oven temperature program and carrier gas flow rate are adjusted to ensure efficient separation of the derivatized analyte. lcms.cz
Coupling chromatographic systems with mass spectrometry provides a powerful tool for both the definitive identification and highly sensitive quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the mass-analyzing capabilities of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic acids, typically operating in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups, yielding a prominent [M-H]⁻ ion. vu.edu.au Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating the precursor ion (e.g., m/z 165 for this compound) and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices. vu.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile TMS-derivatized compound. Electron Ionization (EI) is the standard ionization method, which creates a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for the analyte, allowing for confident identification through library matching. hmdb.caresearchgate.net GC-MS provides excellent chromatographic resolution and is highly suitable for identifying and quantifying the analyte in less complex mixtures or after extensive cleanup. lcms.cz
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase Biphenyl or C18 (e.g., 100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | Precursor Ion [M-H]⁻ → Characteristic Product Ion(s) |
| Parameter | Typical Conditions |
|---|---|
| Derivatization | Silylation (e.g., with MSTFA or BSTFA) |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp 50-70°C, ramp 10-15°C/min to 300-320°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Spectroscopic Detection Methods (e.g., UV, Fluorescence)
Spectroscopic methods are widely used for the detection of this compound, often in-line with an HPLC system.
UV-Vis Spectroscopy: As a phenolic acid, this compound possesses a chromophore (the substituted benzene (B151609) ring) that absorbs light in the ultraviolet (UV) region. The specific wavelength of maximum absorbance (λmax) is influenced by the solvent and the pH, which affects the protonation state of the hydroxyl and carboxyl groups. Quantum chemical calculations on similar molecules like vanillic acid show that electronic transitions often involve charge transfer from the phenyl ring to the oxygen atoms of the functional groups. researchgate.net A UV detector coupled with an HPLC system allows for continuous monitoring of the column eluent and quantification of the analyte based on Beer-Lambert's law.
Fluorescence Spectroscopy: Some phenolic compounds exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. The molecule is excited at a specific wavelength, and the emission at a longer wavelength is measured. For compounds with weak or no native fluorescence, derivatization with a fluorescent tag can be employed. The study of related compounds like vanillic acid shows that the radiative properties differ significantly between the neutral and ionic forms of the molecule. researchgate.net
Electrochemical Methods for Detection
Electrochemical detection offers a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. The phenolic hydroxyl group is susceptible to oxidation at a solid electrode surface.
An innovative approach involves the use of enzyme-based biosensors. For example, a method developed for the related compound 4-hydroxyphenylacetate (B1229458) (4-HPA) uses the C1 reductase subunit from Acinetobacter baumannii. nih.gov This enzyme catalyzes the oxidation of NADH in the presence of the phenolic effector, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected amperometrically at a Prussian Blue-coated electrode. nih.gov This system demonstrates high selectivity and sensitivity, and its principle could potentially be extended to create a biosensor for this compound, leveraging the allosteric activation of an appropriate enzyme by the target analyte. nih.gov
Advanced Sample Preparation and Extraction Techniques
The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate the analyte of interest from a potentially complex matrix, concentrate it, and remove interferences.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous phase to be acidic, this compound will be in its neutral, more non-polar form, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or diethyl ether.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. For this compound, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be highly effective. vu.edu.au This allows for the removal of a wide range of interferences from complex samples like seaweed extracts. vu.edu.au
Protein Precipitation: When analyzing biological fluids such as plasma, the high concentration of proteins can interfere with analysis. A common and simple cleanup step is protein precipitation, where a solvent like acetonitrile is added to the sample, causing the proteins to denature and precipitate out of solution. nih.gov The sample is then centrifuged or filtered to remove the solid protein mass before injection into the LC-MS system. nih.gov
| Technique | Principle | Typical Application |
|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent. | Cleaning up complex matrices like environmental samples or natural product extracts. vu.edu.au |
| Protein Precipitation | Organic solvent (e.g., acetonitrile) is added to a biological sample to denature and precipitate proteins. | Pre-treatment of plasma or serum samples prior to LC-MS analysis. nih.gov |
| Ultrafiltration | A semi-permeable membrane is used to separate the analyte from high molecular weight interferences like proteins based on size. | Deproteinization of biological samples, often used after initial precipitation. nih.gov |
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivities
The future of 4-Hydroxy-2,3-dimethylbenzoic acid in therapeutic applications hinges on the rational design of new derivatives with superior biological activity. Structure-activity relationship (SAR) studies are fundamental to this endeavor. Research on analogous hydroxybenzoic acids has established key principles: the number and position of hydroxyl groups, for instance, are critical determinants of antioxidant capacity. nih.gov The presence of electron-donating groups, such as the methyl groups in this compound, is also known to influence bioactivity. nih.gov
Future research will likely focus on synthesizing ester and amide derivatives to enhance lipophilicity and, consequently, cell membrane permeability. Another promising strategy involves creating hybrid molecules by conjugating the this compound scaffold with other pharmacologically active moieties to develop dual-target ligands, which can be particularly effective for multifactorial diseases like Alzheimer's. frontiersin.org
Table 1: Potential Strategies for Derivative Synthesis and Their Rationale
| Modification Strategy | Target Functional Group | Rationale for Enhanced Bioactivity | Potential Derivative Class |
| Esterification | Carboxylic Acid (-COOH) | Increase lipophilicity, improve cell penetration, potential for prodrug design. | Alkyl or Aryl Esters |
| Amidation | Carboxylic Acid (-COOH) | Introduce new hydrogen bonding sites, alter solubility and target interaction. | Amides, Peptide Conjugates |
| O-Alkylation | Hydroxyl (-OH) | Modify hydrogen-bonding capacity, alter metabolic stability. | Methoxy (B1213986) or Ethoxy Analogs |
| Ring Substitution | Benzene (B151609) Ring | Introduce additional functional groups to probe target binding pockets. | Halogenated or Nitrated Derivatives |
| Hybridization | Entire Molecule | Combine pharmacophores to create dual-target or multi-target ligands. | Conjugates with other known drugs or natural products. |
Integration of High-Throughput Screening and Omics Technologies in Biological Investigations
To efficiently explore the biological potential of this compound and its newly synthesized derivatives, high-throughput screening (HTS) will be indispensable. HTS allows for the rapid testing of thousands of compounds against specific biological targets, accelerating the discovery of lead compounds.
Following initial screening, "omics" technologies—genomics, proteomics, and metabolomics—will offer a deeper understanding of the compound's mechanism of action. By analyzing changes in gene expression, protein levels, and metabolic profiles in cells or organisms treated with the compound, researchers can identify the specific cellular pathways being modulated. This systems-biology approach moves beyond a single-target focus to provide a comprehensive view of the compound's biological effects, potentially uncovering novel therapeutic applications and off-target effects early in the discovery process.
Application of Advanced Computational Modeling for De Novo Drug Discovery and Materials Science
Advanced computational modeling is set to revolutionize the study of this compound. Techniques like Density Functional Theory (DFT) can predict the molecule's geometric and electronic properties, offering insights into its stability and reactivity. researchgate.net Molecular docking simulations can be used to predict how the compound and its derivatives will bind to the active sites of various protein targets, guiding the rational design process for new drugs. frontiersin.org This in silico approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising candidates.
Beyond medicine, computational modeling is crucial for exploring its applications in materials science. Patents have already indicated its use as a monomer in liquid crystal polyesters. google.com Future modeling studies could explore how the specific stereochemistry of this compound influences the properties of such polymers, enabling the de novo design of advanced materials with tailored thermal and optical characteristics. Computational analysis of self-association through hydrogen bonding and other weak interactions can also predict its behavior in solution and its propensity to form specific crystal structures. acs.org
Exploration of Novel Biological Targets and Therapeutic Modalities
The structural similarity of this compound to other bioactive phenolic compounds suggests a wide range of potential therapeutic applications. mdpi.comppor.az A primary future direction will be to screen it against novel biological targets. Based on studies of its analogs, promising areas of investigation include:
Neurodegenerative Diseases: As an antioxidant and potential cholinesterase inhibitor, it could be explored for diseases like Alzheimer's and Parkinson's. frontiersin.org
Inflammatory Disorders: Many phenolic compounds exhibit anti-inflammatory effects by modulating pathways like NF-κB. mdpi.com
Metabolic Diseases: Certain hydroxybenzoic acids have shown potential as antidiabetic agents by targeting receptors involved in glucose homeostasis. nih.gov
Infectious Diseases: The scaffold may serve as a basis for developing new antimicrobial agents. globalresearchonline.net
Furthermore, the compound could be investigated for its role in systemic acquired resistance in plants, potentially leading to new agricultural products that protect crops from pathogens. nih.gov
Development of Sustainable and Economically Viable Synthesis Routes
The future of chemical manufacturing is green, and the synthesis of this compound is no exception. Research is moving away from petroleum-based feedstocks and harsh reaction conditions towards more sustainable and economically viable methods.
Emerging strategies include:
Biomass Valorization: Utilizing lignin, a major component of plant biomass, as a starting material for producing various benzoic acid derivatives offers a renewable alternative to fossil fuels. rsc.org
Bio-based Precursors: Novel routes using platform molecules derived from biomass, such as coumalic acid, are being developed to produce benzoates with high yields. rsc.org
Green Catalysis: Employing eco-friendly catalysts and reaction conditions, such as solvent-free synthesis or reactions in water, reduces environmental impact. brazilianjournals.com.brresearchgate.net
Biosynthesis: Engineering microorganisms like E. coli or yeast to produce aminobenzoic acids and their derivatives from simple sugars represents a frontier in sustainable chemical production. mdpi.com
Table 2: Comparison of Synthesis Approaches for Benzoic Acid Derivatives
| Synthesis Approach | Precursors | Key Advantages | Key Challenges |
| Traditional Chemical Synthesis | Toluene, Petroleum derivatives | Established technology, high throughput. | Non-renewable, often requires harsh conditions, generates hazardous waste. nih.gov |
| Lignin Valorization | Lignin (from biomass) | Renewable feedstock, potential for value-added products from waste. rsc.org | Complex depolymerization, low product selectivity. |
| Bio-based Platform Molecules | Coumalic Acid, Furfural | Renewable, can lead to high yields of specific products. rsc.org | Multi-step processes, catalyst development needed. |
| Microbial Biosynthesis | Glucose, Glycerol | Highly sustainable, mild conditions, can produce complex molecules. mdpi.com | Low titers, metabolic engineering complexity, product toxicity to microbes. |
Investigation of Environmental Fate and Transformation Pathways of Metabolites
As the use of this compound and its derivatives potentially increases, understanding their environmental impact becomes critical. Research in this area will focus on its lifecycle, from its entry into the environment via wastewater to its ultimate fate. nih.gov
Key research questions will involve its biodegradability in soil and aquatic systems. Studies on related compounds like alkylphenols and other substituted benzoic acids show that degradation often proceeds through the formation of various metabolites. service.gov.uknih.gov The nature of the substituents on the benzene ring significantly influences the rate and pathway of degradation. benthamdirect.com For this compound, it will be crucial to identify its primary transformation products and assess their persistence, potential for bioaccumulation, and toxicity to aquatic organisms and soil microbes. nih.govresearchgate.net This knowledge is essential for conducting thorough environmental risk assessments and ensuring the compound's sustainable application.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-2,3-dimethylbenzoic acid, and how can reaction conditions be optimized for yield?
The synthesis of this compound can be adapted from methods used for structurally similar benzoic acid derivatives. For example, bromination of 2,3-dimethylbenzoic acid with Br₂ in the presence of Fe or AlBr₃ (as described for 6-Bromo-2,3-dimethylbenzoic acid) suggests hydroxylation could employ catalysts like Cu(I)/Cu(II) under controlled pH and temperature . Enzymatic routes, such as those used for 4-hydroxybenzoic acid via polyketide synthases, may also be explored for greener synthesis . Optimization should include testing catalysts (e.g., FeCl₃ for electrophilic substitution), solvent polarity adjustments, and reaction time monitoring via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and hydroxyl groups) .
- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Q. How should this compound be stored to ensure stability, and what are the critical degradation factors?
Store under inert conditions (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis . Avoid exposure to moisture and light, as phenolic compounds are prone to photodegradation. Stability testing via accelerated aging studies (40°C/75% RH) and periodic HPLC analysis is recommended .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to address low yields in hydroxylation reactions?
Low yields in hydroxylation may arise from competing side reactions. Strategies include:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer, as seen in bromination processes .
Q. What molecular interactions underlie the biological activity of this compound, and how can these be experimentally validated?
The hydroxyl and carboxylic acid groups may interact with enzymes (e.g., cyclooxygenase for anti-inflammatory effects) or receptors via hydrogen bonding. Validate using:
Q. How should researchers resolve contradictions in reported reactivity data for methyl- and hydroxyl-substituted benzoic acids?
Discrepancies often arise from substituent electronic effects. For example:
- Electron-Donating Methyl Groups : Increase ring electron density, favoring electrophilic substitution at specific positions .
- Electron-Withdrawing -COOH/-OH : Direct reactions to meta/para positions. Compare results with 4-Fluoro-2,3-dimethylbenzoic acid, where fluorine alters reactivity . Control experiments under identical conditions (pH, solvent) are critical.
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
Q. What biosynthetic pathways could produce this compound in microbial systems?
Analogous to mycophenolic acid biosynthesis, polyketide synthase (PKS) pathways may assemble the aromatic core, with methyltransferases introducing substituents . Gene knockout studies in Aspergillus or Penicillium strains could identify key enzymes.
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Follow ICH guidelines:
Q. What preliminary toxicological assessments are recommended before advancing this compound to in vivo studies?
- Ames Test : Screen for mutagenicity with Salmonella strains TA98/TA100.
- Cytotoxicity Assays : Use HepG2 or HEK293 cells (MTT assay) .
- hERG Binding Assay : Predict cardiac toxicity risks via patch-clamp electrophysiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
